Aluminum;hafnium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Aluminum and hafnium are two elements that, when combined, form a compound with unique properties. Aluminum is a lightweight, silvery-white metal known for its high conductivity and resistance to corrosion. Hafnium, on the other hand, is a lustrous, silvery-gray metal known for its high melting point and ability to absorb neutrons. The combination of these two elements results in a compound that exhibits a blend of their individual properties, making it valuable in various industrial and scientific applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of aluminum and hafnium compounds typically involves the reaction of aluminum with hafnium tetrachloride (HfCl₄) in a high-temperature environment. This process can be carried out in a vacuum or an inert atmosphere to prevent oxidation. The reaction conditions often include temperatures ranging from 800°C to 1000°C, and the use of reducing agents such as magnesium or calcium to facilitate the reduction of hafnium tetrachloride to hafnium metal.

Industrial Production Methods

In industrial settings, the production of aluminum-hafnium compounds often involves the use of molten salt electrolysis. This method allows for the efficient separation of hafnium from its ores and the subsequent combination with aluminum. The process is carried out in large electrolytic cells, where an electric current is passed through a molten mixture of aluminum and hafnium salts, resulting in the formation of the desired compound.

Analyse Des Réactions Chimiques

Types of Reactions

Aluminum-hafnium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of other elements and the specific conditions under which they occur.

Common Reagents and Conditions

Oxidation Reactions: Aluminum-hafnium compounds can react with oxygen to form oxides. This reaction typically occurs at elevated temperatures and in the presence of an oxidizing agent.

Reduction Reactions: Reduction reactions involve the use of reducing agents such as hydrogen or carbon monoxide to convert aluminum-hafnium oxides back to their metallic forms.

Substitution Reactions: These reactions involve the replacement of one element in the compound with another. For example, aluminum-hafnium compounds can react with halogens to form halides.

Major Products Formed

The major products formed from these reactions include aluminum oxide (Al₂O₃), hafnium oxide (HfO₂), and various aluminum-hafnium halides. These products have distinct properties and are used in different applications, such as in the production of ceramics, coatings, and high-temperature materials.

Applications De Recherche Scientifique

Aluminum-hafnium compounds have a wide range of scientific research applications due to their unique properties. Some of the key applications include:

Chemistry: In chemistry, aluminum-hafnium compounds are used as catalysts in various chemical reactions. Their high surface area and reactivity make them ideal for promoting reactions such as hydrogenation and polymerization.

Biology: In biological research, aluminum-hafnium compounds are used in the development of advanced imaging techniques. Their ability to absorb neutrons makes them valuable in neutron imaging and other diagnostic methods.

Medicine: In medicine, aluminum-hafnium compounds are explored for their potential use in radiation therapy. Their high neutron absorption capacity allows for targeted delivery of radiation to cancer cells, minimizing damage to surrounding healthy tissues.

Industry: In industrial applications, aluminum-hafnium compounds are used in the production of high-strength alloys, coatings, and refractory materials. Their high melting point and resistance to corrosion make them suitable for use in extreme environments, such as in aerospace and nuclear industries.

Mécanisme D'action

The mechanism of action of aluminum-hafnium compounds involves their interaction with various molecular targets and pathways. In catalytic applications, these compounds facilitate the breaking and forming of chemical bonds by providing active sites for the reaction to occur. In biological and medical applications, their ability to absorb neutrons allows for precise targeting and delivery of therapeutic agents. The specific pathways involved depend on the nature of the application and the conditions under which the compound is used.

Comparaison Avec Des Composés Similaires

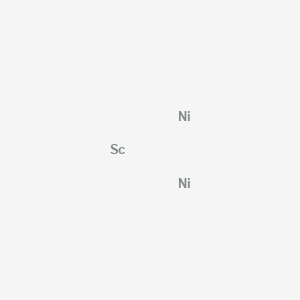

Aluminum-hafnium compounds can be compared with other similar compounds, such as aluminum-scandium and aluminum-zirconium compounds. While all these compounds share some common properties, such as high strength and resistance to corrosion, aluminum-hafnium compounds are unique in their high neutron absorption capacity and high melting point.

Similar Compounds

Aluminum-Scandium: Known for its high strength and lightweight properties, aluminum-scandium is used in aerospace and sports equipment.

Aluminum-Zirconium: This compound is known for its high corrosion resistance and is used in chemical processing and marine applications.

Aluminum-Titanium: Aluminum-titanium compounds are known for their high strength-to-weight ratio and are used in aerospace and automotive industries.

Propriétés

Formule moléculaire |

AlHf |

|---|---|

Poids moléculaire |

205.47 g/mol |

Nom IUPAC |

aluminum;hafnium |

InChI |

InChI=1S/Al.Hf |

Clé InChI |

RVYOQIHOUTVEKU-UHFFFAOYSA-N |

SMILES canonique |

[Al].[Hf] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(E)-3-(benzenesulfonyl)propylideneamino]benzamide](/img/structure/B14712001.png)

![[(E)-2-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethenyl]phosphonic acid](/img/structure/B14712007.png)

![[Cyano(phenyl)methyl] benzenesulfonate](/img/structure/B14712051.png)

![Ethyl 4-[(E)-({4-[bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)amino]benzoate](/img/structure/B14712057.png)